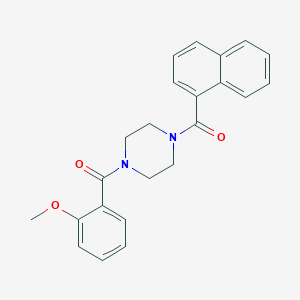![molecular formula C20H23BrN2O2 B247921 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247921.png)
1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a 3-methylphenoxyacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE typically involves multiple steps:
Preparation of 3-Bromobenzyl Chloride: This can be achieved by reacting 3-bromotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of 3-Methylphenoxyacetic Acid: This involves the reaction of 3-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Acylation of Piperazine: The final step involves the acylation of piperazine with 3-methylphenoxyacetic acid chloride, followed by the alkylation with 3-bromobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group in the 3-methylphenoxy moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation
Propriétés
Formule moléculaire |
C20H23BrN2O2 |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H23BrN2O2/c1-16-4-2-7-19(12-16)25-15-20(24)23-10-8-22(9-11-23)14-17-5-3-6-18(21)13-17/h2-7,12-13H,8-11,14-15H2,1H3 |
Clé InChI |
FJBRFBSGNCFPQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247839.png)
![1-(4-Fluorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247840.png)



![1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247850.png)
![1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247851.png)
![1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247854.png)
![1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247858.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247860.png)
![1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247863.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine](/img/structure/B247864.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247866.png)
